molecular formula C17H17NO2 B2465414 1-Benzyl-5-ethoxyindolin-2-one CAS No. 346577-65-9

1-Benzyl-5-ethoxyindolin-2-one

Cat. No.: B2465414
CAS No.: 346577-65-9
M. Wt: 267.328
InChI Key: DWWBDFKXPPTLRW-UHFFFAOYSA-N
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Description

1-Benzyl-5-ethoxyindolin-2-one is a compound belonging to the indolin-2-one family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The indolin-2-one scaffold is a significant structure in many bioactive molecules, making it a valuable target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-ethoxyindolin-2-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5-ethoxyindolin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the ethoxy group at the 5-position may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate .

Properties

IUPAC Name

1-benzyl-5-ethoxy-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-20-15-8-9-16-14(10-15)11-17(19)18(16)12-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWBDFKXPPTLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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